4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine
Description
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine is a synthetic organic compound that has garnered interest for its diverse applications in scientific research, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-9-2-17(3-10-21)4-11-23(29)28-14-12-18(13-15-28)16-22-26-24(27-31-22)19-5-7-20(25)8-6-19/h2-3,5-10,18H,4,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYZKQBOBWSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps:
Synthesis of 4-fluorophenyl-1,2,4-oxadiazole: Starting with the reaction between 4-fluorobenzohydrazide and ethyl orthoformate under acidic conditions to form the 1,2,4-oxadiazole ring.
Reaction with N-(chloromethyl)-4-(3-(4-methoxyphenyl)propyl)piperidine to link the oxadiazole moiety with the piperidine derivative under basic conditions to facilitate nucleophilic substitution.
Purification:
Crystallization or column chromatography to purify the compound, ensuring high purity and yield.
Industrial Production Methods
Scaling up the synthetic routes involves optimizing reaction conditions to ensure maximum yield and purity. Catalysts and solvents are selected to facilitate industrial-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming a more reactive quinone structure.
Reduction: The fluorophenyl group can be reduced under specific conditions, affecting the compound's overall reactivity.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Alkyl halides or nucleophilic amines under basic conditions.
Major Products Formed
Oxidation products include quinone derivatives.
Reduction yields simpler aromatic compounds.
Substitution results in various functionalized derivatives, enhancing the compound's versatility.
Scientific Research Applications
The compound has a wide range of applications, highlighted by:
Chemistry
Used as a building block for synthesizing more complex molecules.
Investigated for its catalytic properties in organic reactions.
Biology
Studied for its potential as a probe in biochemical assays.
Explored for its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine
Examined for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Potential use in drug delivery systems due to its unique chemical structure.
Industry
Utilized in the development of advanced materials, such as polymers and coatings.
Investigated for its role in producing high-performance electronic components.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound interacts with various molecular targets, including enzymes and receptors, modulating their activity.
It can affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-hydroxyphenyl)propanoyl]piperidine: Similar structure but with different substituents, leading to varied reactivity and applications.
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-ethoxyphenyl)propanoyl]piperidine: Differing side chains result in distinct physical and chemical properties.
Unique Features
The presence of both fluorophenyl and methoxyphenyl groups enhances its reactivity and binding affinity, making it more effective in certain applications compared to similar compounds.
This detailed article aims to provide comprehensive insights into 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine, highlighting its preparation, reactions, applications, mechanisms, and comparison with similar compounds. Is there any other aspect you'd like to delve into?
Biological Activity
The compound 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine is a synthetic derivative that combines the oxadiazole and piperidine moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Oxadiazole ring : Contributes to antimicrobial and anticancer properties.
- Piperidine moiety : Associated with various pharmacological activities including anesthetic effects and enzyme inhibition.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that compounds with oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance:
- Gram-positive vs. Gram-negative Bacteria : Compounds similar to the target molecule demonstrated better activity against gram-positive bacteria like Bacillus cereus compared to gram-negative strains such as Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.47 µM to 1.4 µM against specific bacterial strains, indicating strong antibacterial potential .
Anticancer Activity
Research indicates that derivatives of the oxadiazole-piperidine framework possess promising anticancer properties:
- Cytotoxicity Assays : In vitro studies on cancer cell lines such as HCT116 and MCF7 revealed IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting effective cytotoxic activity .
- Mechanism of Action : The anticancer mechanism is hypothesized to involve inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis .
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
Data Tables
| Biological Activity | Tested Compound | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Similar Oxadiazole | 0.47 - 1.4 | Various Bacterial Strains |
| Cytotoxicity | Piperidine Derivative | 10.1 | HUH7 Liver Carcinoma |
| Acetylcholinesterase Inhibition | Various Compounds | 2.14 - 0.63 | Enzyme Inhibition Studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
